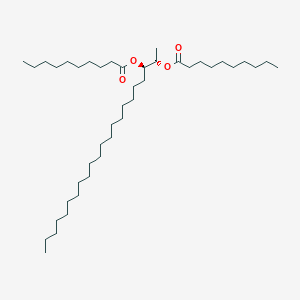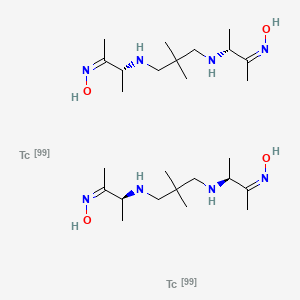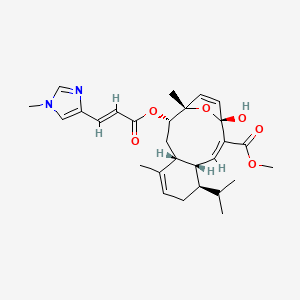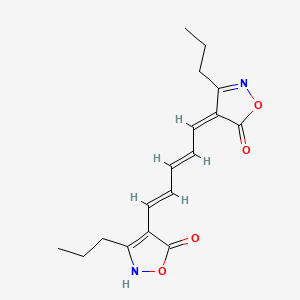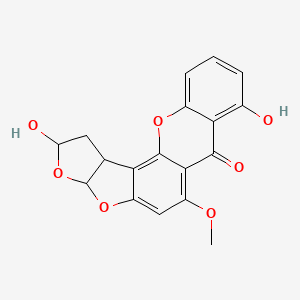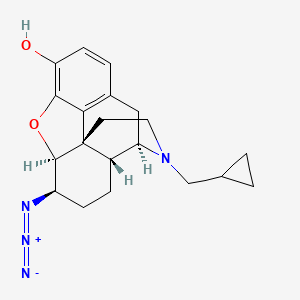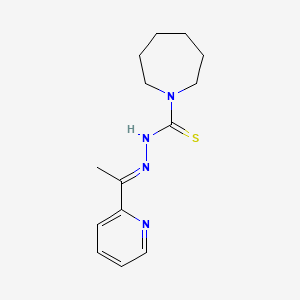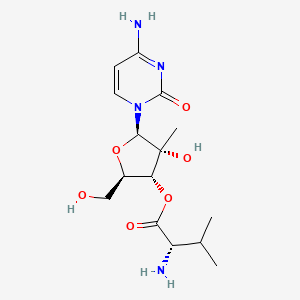
Valopicitabine
Übersicht
Beschreibung
Valopicitabine is the 3-O-valine ester prodrug of the nucleoside analog 2’-C-methylcytidine with anti-hepatitis C virus (HCV) activity . It was developed as a treatment for hepatitis C, though only progressed as far as Phase III clinical trials .
Synthesis Analysis
Valopicitabine is synthesized to overcome the low oral bioavailability of 2’-C-methylcytidine . The 3’-O-l-valinyl ester derivative (dihydrochloride form, valopicitabine, NM283) of 2’-C-methylcytidine was synthesized . The chemical synthesis and physicochemical characteristics of this anti-HCV prodrug candidate were detailed for the first time .Molecular Structure Analysis
The molecular formula of Valopicitabine is C15H24N4O6 . Its average mass is 356.374 Da and its monoisotopic mass is 356.169586 Da . It has 5 defined stereocentres .Chemical Reactions Analysis
Upon administration, valopicitabine is converted into 2’-C-methylcytidine; upon phosphorylation into its 5-triphosphate form, this metabolite inhibits viral RNA chain elongation and viral RNA-dependent RNA polymerase activity . The structure–activity relationship analysis of valopicitabine, the 3′-O-l-valinyl ester of NM-107, inhibits the activity of RdRp (PDB ID: 7BV2) by forming a hydrogen bond with ARG553, THR556, TYR619 and ASP623 residues .Physical And Chemical Properties Analysis
The molecular formula of Valopicitabine is C15H24N4O6 . Its average mass is 356.379 g·mol −1 . It has a monoisotopic mass of 356.169584509 . The IUPAC Name is (2R,3R,4R,5R)-5- (4-amino-2-oxo-1,2-dihydropyrimidin-1-yl)-4-hydroxy-2- (hydroxymethyl)-4-methyloxolan-3-yl (2S)-2-amino-3-methylbutanoate .Wissenschaftliche Forschungsanwendungen
Antiviral Activity Against Hepatitis C
Valopicitabine, the prodrug of 2′-C-Methylcytidine, has shown significant promise in the treatment of Hepatitis C virus (HCV) infection. Research by Coelmont et al. (2006) found that while ribavirin antagonizes the in vitro anti-HCV activity of 2′-C-Methylcytidine, the active component of valopicitabine, this finding has important implications in planning clinical studies involving valopicitabine (Coelmont et al., 2006).
Clinical Development and Trials
Valopicitabine dihydrochloride, as detailed by Toniutto et al. (2007), was under development by Idenix Pharmaceuticals Inc and Novartis AG for the treatment of HCV infection. Phase II and III clinical trials were planned or ongoing, underscoring its potential as a once-daily oral nucleoside for HCV treatment (Toniutto et al., 2007).
HCV NS5B RNA Polymerase Inhibition
Research by Demetriou and Kostrikis (2010) highlighted the role of Valopicitabine (NM283) as an inhibitor of the HCV NS5B RNA polymerase. This study emphasized the need to understand the efficacy of nucleoside inhibitors like valopicitabine across various HCV genotypes (Demetriou & Kostrikis, 2010).
Mechanism of Action and Pharmacokinetics
Pierra et al. (2006) conducted a study on the synthesis and pharmacokinetics of valopicitabine (NM283). They provided insights into overcoming the low oral bioavailability of its parent nucleoside analogue, 2'-C-methylcytidine, thereby enhancing its anti-HCV properties (Pierra et al., 2006).
Safety And Hazards
Zukünftige Richtungen
Valopicitabine was developed as a treatment for hepatitis C, but it only progressed as far as Phase III clinical trials . It is a more potent inhibitor of RdRp with improved physicochemical and pharmacokinetic profile compared with its parent compound, 2′-C-methylcytidine . The toxicokinetic analysis has shown that valopicitabine (NM283) is an acid-stable prodrug of NM107 with excellent toxicokinetic profiles .
Eigenschaften
IUPAC Name |
[(2R,3R,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-4-hydroxy-2-(hydroxymethyl)-4-methyloxolan-3-yl] (2S)-2-amino-3-methylbutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N4O6/c1-7(2)10(17)12(21)25-11-8(6-20)24-13(15(11,3)23)19-5-4-9(16)18-14(19)22/h4-5,7-8,10-11,13,20,23H,6,17H2,1-3H3,(H2,16,18,22)/t8-,10+,11-,13-,15-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVRCRTJYMVTEFS-ICGCPXGVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)OC1C(OC(C1(C)O)N2C=CC(=NC2=O)N)CO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)O[C@@H]1[C@H](O[C@H]([C@]1(C)O)N2C=CC(=NC2=O)N)CO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N4O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70214011 | |
| Record name | Valopicitabine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70214011 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
356.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Valopicitabine | |
CAS RN |
640281-90-9 | |
| Record name | Valopicitabine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=640281-90-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Valopicitabine [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0640281909 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Valopicitabine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13920 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Valopicitabine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70214011 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | VALOPICITABINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I2T0B5G94M | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

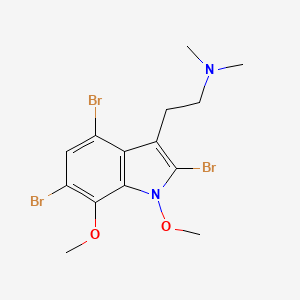
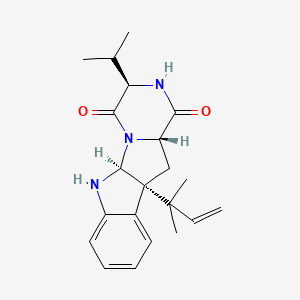
![N-{[(4-ethoxy-2-nitrophenyl)amino]carbonothioyl}-3-(4-methoxyphenyl)acrylamide](/img/structure/B1239906.png)
![N-{4-[N-(phenylsulfonyl)ethanehydrazonoyl]phenyl}acetamide](/img/structure/B1239907.png)
![Pentanamide, 2-(dimethylamino)-3-methyl-N-[3-(1-methylethyl)-7-(2-methylpropyl)-5,8-dioxo-2-oxa-6,9-diazabicyclo[10.2.2]hexadeca-10,12,14,15-tetraen-4-yl]-, [3R-[3R*,4S*(2S*,3S*),7S*]]-](/img/structure/B1239912.png)
